2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic organic compound with multifaceted applications in various scientific fields. This compound is notable for its complex molecular structure, which includes a benzonitrile core linked to an azetidine and cyclopropyl-pyridine moieties, conferring unique chemical and biological properties.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. Commonly, the preparation involves:
Formation of the azetidine moiety through cyclization reactions.
Synthesis of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine intermediate through multi-step synthesis including cyclopropylation and oxidation.
Coupling of these intermediates to form the final compound, often facilitated by sulfonylation reactions under controlled conditions.
Industrial production methods: Industrially, the compound can be produced using similar synthetic routes but scaled-up with optimizations to improve yield and purity. Process parameters such as temperature, solvent choice, and reaction time are fine-tuned for efficient large-scale production.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyridine and cyclopropyl rings, potentially leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution
Common reagents and conditions used: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products formed from these reactions:
Oxidized derivatives such as pyridine N-oxide.
Reduced products including primary amines from the nitrile group.
Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has extensive applications across multiple scientific domains:
Chemistry
: Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology
: Studied for its potential biochemical interactions and effects on biological pathways.
Medicine
: Investigated for therapeutic properties, particularly in designing new drugs targeting specific enzymes or receptors.
Industry
: Used in the development of advanced materials, including specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. The benzonitrile and azetidine moieties facilitate binding to active sites, while the cyclopropyl-pyridine structure may contribute to the overall stability and reactivity of the molecule in biological systems. Detailed pathways involve binding to target molecules, potentially leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with other similar compounds:
Nitrile-containing compounds
: Compared to other benzonitrile derivatives, this compound exhibits distinct reactivity due to the presence of the azetidine and pyridine groups.
Azetidine derivatives
: Shows enhanced stability and unique biological interactions compared to simpler azetidine compounds.
Pyridine derivatives
: The cyclopropyl substitution adds a level of complexity and specificity not found in standard pyridine compounds.
List of similar compounds:
Benzonitrile derivatives like 2-cyanobenzaldehyde.
Simple azetidine compounds such as azetidine-2-carboxylic acid.
Cyclopropyl-pyridine derivatives like cyclopropylpyridine.
This article aims to provide a comprehensive understanding of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile, highlighting its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-8-16(9-19(23)22(13)15-6-7-15)26-17-11-21(12-17)27(24,25)18-5-3-2-4-14(18)10-20/h2-5,8-9,15,17H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXJFVVSBHDSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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